Isovitexin

Catalog No.
S530987
CAS No.
38953-85-4
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovitexin

CAS Number

38953-85-4

Product Name

Isovitexin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1

InChI Key

MYXNWGACZJSMBT-VJXVFPJBSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

6-glucosyl-apigenin, 6-glucosylapigenin, apigenin 6-C-glucoside, isovitexin

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Description

The exact mass of the compound Isovitexin is 432.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Apigenin - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isovitexin is a naturally occurring flavone found in various plants, including buckwheat, bamboo leaves, berries, and some medicinal herbs []. Research suggests it possesses a wide range of biological activities, making it a subject of interest in the scientific community. Here's a closer look at its potential applications based on scientific studies:

Antioxidant Properties

Isovitexin exhibits strong antioxidant activity. Studies have shown it can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases []. This antioxidant property suggests Isovitexin might play a role in preventing oxidative stress-related conditions like neurodegenerative diseases, cardiovascular diseases, and certain cancers [, , ].

Anti-inflammatory Effects

Inflammation is a natural response of the immune system, but chronic inflammation can be detrimental. Research indicates Isovitexin possesses anti-inflammatory properties. Studies have found it can suppress the production of inflammatory mediators, potentially offering benefits in managing inflammatory diseases like arthritis, asthma, and inflammatory bowel disease [].

Potential Role in Neuroprotection

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Studies suggest Isovitexin may have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation, potentially offering a therapeutic strategy for these debilitating conditions.

Important Note

It is crucial to understand that most of the research on Isovitexin has been conducted in cell lines and animal models. While these studies provide promising preliminary data, further clinical trials are needed to determine its safety and efficacy in humans.

Additional Considerations:

  • Isovitexin may interact with certain medications. It is important to consult a healthcare professional before consuming Isovitexin supplements, especially if you are taking any medications.
  • The long-term effects of Isovitexin supplementation are not yet fully understood.

Isovitexin is a C-glycosylated flavone, specifically a flavonoid glycoside, primarily found in various plant species, including Patrinia villosa. Its chemical formula is C21H20O10C_{21}H_{20}O_{10}, and it is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antihyperglycemic activities . The compound's structure features a glucose moiety attached to the flavone backbone, which contributes to its biological effects.

Typical of flavonoids. Notably, it can undergo glycosylation and de-glycosylation processes. The glycosylation at the C-6 or C-8 position of the flavone backbone can influence its biological activity, particularly its inhibitory effects on enzymes such as α-glucosidase . Additionally, isovitexin has been shown to interact with various signaling pathways in biological systems, modulating inflammatory responses through inhibition of key kinases in the MAPK pathway .

Isovitexin exhibits multiple biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress .
  • Anti-inflammatory Effects: Isovitexin inhibits pro-inflammatory cytokines and promotes apoptosis in activated T cells, making it a potential therapeutic agent for inflammatory conditions .
  • Anticancer Properties: Studies have indicated that isovitexin can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .
  • Antihyperglycemic Effects: It has demonstrated the ability to lower blood glucose levels and improve insulin sensitivity in diabetic models .

Isovitexin can be synthesized through several methods:

  • Extraction from Natural Sources: It can be isolated from plants like Patrinia villosa using solvent extraction techniques.
  • Chemical Synthesis: Synthetic pathways often involve the glycosylation of vitexin or other flavonoid precursors. Enzymatic methods using isovitexin beta-glucosyltransferase are also employed to facilitate the formation of isovitexin from its aglycone forms .
  • Semi-synthesis: This involves modifying naturally occurring flavonoids to produce isovitexin.

Isovitexin has potential applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for conditions like diabetes and cancer.
  • Nutraceuticals: Its health benefits position it as a candidate for dietary supplements aimed at improving metabolic health.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.

Recent studies have focused on the molecular interactions of isovitexin with specific proteins involved in inflammatory pathways. Notably, it has been shown to interact with SHP2 (Src homology region 2 domain-containing phosphatase), influencing MAPK and STAT signaling pathways. This interaction suggests that isovitexin could serve as a novel anti-inflammatory agent by targeting these critical signaling proteins .

Isovitexin shares structural similarities with other flavonoids but exhibits unique properties due to its specific glycosylation pattern. Here are some comparable compounds:

CompoundStructure TypeKey ActivitiesUnique Features
VitexinC-glycosylated flavoneAntioxidant, anti-inflammatoryLess potent than isovitexin in some assays
QuercetinFlavonoidAntioxidant, anti-cancerMore widely studied for cancer therapy
ApigeninFlavonoidAnti-inflammatoryKnown for neuroprotective effects
LuteolinFlavonoidAntioxidant, anti-cancerExhibits strong anti-allergic properties

Isovitexin's unique C-glycosylation at specific positions differentiates it from these compounds, potentially enhancing its bioavailability and therapeutic efficacy in certain contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KTQ9R9MS0Q

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38953-85-4

Wikipedia

Isovitexin
Alkannin

Dates

Modify: 2023-08-15
1. Tirloni CAS, Palozi RAC, Schaedler MI, Guarnier LP, Silva AO, Marques MA, Gasparotto FM, Lourenço ELB, de Souza LM, Gasparotto Junior A. Influence of Luehea divaricata Mart. extracts on peripheral vascular resistance and the role of nitric oxide and both Ca+2-sensitive and Kir6.1 ATP-sensitive K+ channels in the vasodilatory effects of isovitexin on isolated perfused mesenteric beds. Phytomedicine. 2019 Mar 15;56:74-82. doi: 10.1016/j.phymed.2018.08.014. Epub 2018 Aug 11. PMID: 30668356.

2. Choo CY, Sulong NY, Man F, Wong TW. Vitexin and isovitexin from the Leaves of Ficus deltoidea with in-vivo α-glucosidase inhibition. J Ethnopharmacol. 2012 Aug 1;142(3):776-81. doi: 10.1016/j.jep.2012.05.062. Epub 2012 Jun 7. PMID: 22683902.

3. Fu Y, Zu Y, Liu W, Hou C, Chen L, Li S, Shi X, Tong M. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins. J Chromatogr A. 2007 Jan 19;1139(2):206-13. doi: 10.1016/j.chroma.2006.11.015. Epub 2006 Nov 30. PMID: 17140590.

4. Ragone MI, Sella M, Conforti P, Volonté MG, Consolini AE. The spasmolytic effect of Aloysia citriodora, Palau (South American cedrón) is partially due to its vitexin but not isovitexin on rat duodenums. J Ethnopharmacol. 2007 Sep 5;113(2):258-66. doi: 10.1016/j.jep.2007.06.003. Epub 2007 Jun 13. PMID: 17640836.

Explore Compound Types